molecular formula C12H26Cl2N2O B2401573 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride CAS No. 2320381-69-7

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride

Cat. No.: B2401573
CAS No.: 2320381-69-7
M. Wt: 285.25
InChI Key: XONNURQCLTYSLB-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a decahydropyrido ring system with an oxazepine moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the decahydropyrido ring system, followed by the introduction of the oxazepine moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring system, using reagents such as alkyl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride stands out due to its unique combination of a decahydropyrido ring and an oxazepine moiety, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(2-methylpropyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-10(2)8-14-5-6-15-9-11-7-13-4-3-12(11)14;;/h10-13H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONNURQCLTYSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCOCC2C1CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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